molecular formula C7H16ClNS B13533520 1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride CAS No. 2825006-02-6

1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride

Cat. No.: B13533520
CAS No.: 2825006-02-6
M. Wt: 181.73 g/mol
InChI Key: IKNWJCSNKBLITG-UHFFFAOYSA-N
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Description

1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride is a chemical compound with a molecular formula of C7H15NS·HCl It is a derivative of cyclobutylmethanamine, where a methylsulfanyl group is attached to the cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable methylsulfanyl donor reacts with the cyclobutyl ring.

    Formation of Methanamine: The methanamine group is introduced through a reductive amination reaction.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as mentioned above, but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the cyclobutyl ring or the methylsulfanyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the cyclobutyl ring or the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified cyclobutyl derivatives.

    Substitution: Various substituted cyclobutyl derivatives.

Scientific Research Applications

1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{3,3-Difluoro-1-[(methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride
  • 1-{1-(4-Chlorophenyl)cyclobutyl}-3-methylbutylamine hydrochloride

Uniqueness

1-{1-[(Methylsulfanyl)methyl]cyclobutyl}methanamine hydrochloride is unique due to its specific structural features, including the presence of a methylsulfanyl group attached to a cyclobutyl ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

2825006-02-6

Molecular Formula

C7H16ClNS

Molecular Weight

181.73 g/mol

IUPAC Name

[1-(methylsulfanylmethyl)cyclobutyl]methanamine;hydrochloride

InChI

InChI=1S/C7H15NS.ClH/c1-9-6-7(5-8)3-2-4-7;/h2-6,8H2,1H3;1H

InChI Key

IKNWJCSNKBLITG-UHFFFAOYSA-N

Canonical SMILES

CSCC1(CCC1)CN.Cl

Origin of Product

United States

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